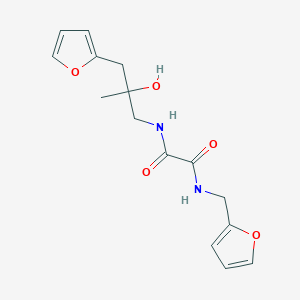

N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(furan-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N-(furan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c1-15(20,8-11-4-2-6-21-11)10-17-14(19)13(18)16-9-12-5-3-7-22-12/h2-7,20H,8-10H2,1H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWETZZZQOKWAJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C(=O)NCC2=CC=CO2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(furan-2-ylmethyl)oxalamide typically involves the following steps:

Formation of the furan-2-ylmethylamine: This can be achieved by the reduction of furan-2-carbaldehyde using a suitable reducing agent such as sodium borohydride.

Preparation of the oxalamide intermediate: The oxalamide intermediate can be synthesized by reacting oxalyl chloride with the appropriate amine under anhydrous conditions.

Coupling reaction: The final step involves coupling the furan-2-ylmethylamine with the oxalamide intermediate under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: Electrophilic substitution reactions can occur on the furan rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Dihydrofuran derivatives.

Substitution: Halogenated or nitrated furans.

Scientific Research Applications

Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study the interactions of furan-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(furan-2-ylmethyl)oxalamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors through hydrogen bonding, π-π interactions, and other non-covalent interactions. The furan rings can participate in π-π stacking interactions, while the oxalamide moiety can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Similar Compounds

Furan-2-carbaldehyde: A precursor in the synthesis of the target compound.

Furan-2-ylmethylamine: Another intermediate in the synthesis.

Oxalamide derivatives: Compounds with similar oxalamide moieties but different substituents.

Uniqueness

N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(furan-2-ylmethyl)oxalamide is unique due to the presence of two furan rings and an oxalamide linkage, which confer specific chemical and physical properties. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development.

Biological Activity

N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(furan-2-ylmethyl)oxalamide is a compound characterized by its unique structural features, including two furan rings and an oxalamide linkage. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

| Property | Value |

|---|---|

| IUPAC Name | N'-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N-(furan-2-ylmethyl)oxamide |

| Molecular Formula | C15H18N2O5 |

| Molecular Weight | 302.31 g/mol |

| CAS Number | 1706177-36-7 |

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, with results indicating significant antibacterial activity.

- Bacterial Strains Tested :

- Gram-positive : Staphylococcus aureus, Bacillus subtilis

- Gram-negative : Escherichia coli, Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values were found to be notably low, suggesting that the compound is effective at inhibiting bacterial growth. For instance, MIC values for Staphylococcus aureus were reported at concentrations as low as 25 µg/mL.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against several strains, including:

- Candida albicans

- Aspergillus flavus

In vitro studies revealed that the compound exhibited antifungal activity with MIC values ranging from 50 to 100 µg/mL, indicating moderate effectiveness against these fungal pathogens.

Anticancer Potential

The anticancer activity of this compound has been evaluated using various cancer cell lines. The compound demonstrated cytotoxic effects in human cancer cell lines such as:

- HeLa (cervical cancer)

- MCF7 (breast cancer)

Cell viability assays indicated that the compound reduced cell viability significantly at concentrations above 10 µM, with IC50 values around 5 µM for HeLa cells.

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of this compound:

- Synthesis and Characterization : The synthesis typically involves the coupling of furan derivatives with oxalamide precursors under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized product.

- Biological Evaluation : In a study published in Journal of Medicinal Chemistry, the compound was shown to have enhanced biological activity when compared to its precursors, attributed to the synergistic effects of the furan moieties in its structure .

- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Q & A

Q. What are the optimized synthetic routes for N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(furan-2-ylmethyl)oxalamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with preparation of intermediates like 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine and furan-2-ylmethylamine. Key steps include:

- Intermediate Synthesis :

- 3-(Furan-2-yl)-2-hydroxy-2-methylpropylamine: Prepared via condensation of furfural with acetone followed by reductive amination .

- Furan-2-ylmethylamine: Derived from furfuryl alcohol via oxidation and subsequent amination .

- Coupling Reaction : Oxalic acid derivatives (e.g., oxalyl chloride) are used to link intermediates under inert conditions. Carbodiimides (e.g., DCC) and activators (e.g., HOBt) enhance coupling efficiency .

- Purification : Chromatography (silica gel) or recrystallization (ethanol/water) isolates the product (>95% purity) .

Q. How is the structural integrity of this compound confirmed?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, furan protons appear at δ 6.2–7.4 ppm, while oxalamide carbonyls resonate near δ 165–170 ppm .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 361.12 for C₁₇H₂₀N₂O₅) .

- IR Spectroscopy : Detects functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .

Q. What preliminary bioactivity assays are recommended?

- Methodological Answer :

- In Vitro Screening :

- Enzyme Inhibition : Test against cyclooxygenase (COX) or kinases using fluorometric assays .

- Antimicrobial Activity : Broth microdilution (MIC) against S. aureus and E. coli .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How do reaction conditions influence furan ring oxidation during synthesis?

- Methodological Answer : Furan rings are prone to oxidation under acidic/oxidizing conditions. To mitigate:

- Solvent Choice : Use aprotic solvents (e.g., DMF) to stabilize intermediates .

- Temperature Control : Maintain <50°C to prevent ring opening .

- Catalyst Optimization : Transition metals (e.g., Pd/C) may accelerate unwanted oxidation; replace with milder catalysts like DMAP .

Q. What computational strategies predict binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with COX-2 (PDB: 3LN1) to simulate interactions. Focus on hydrogen bonding with oxalamide carbonyls .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., COX-2 inhibition in vs. ).

- Experimental Replication : Standardize assay protocols (e.g., ATP concentration in kinase assays) .

- Structural Validation : Confirm compound purity via HPLC before bioassays to rule out impurity-driven activity .

Methodological Notes

- Advanced Techniques : Emphasized SPR/ELISA for target validation and DFT calculations for reaction mechanisms .

- Contradiction Analysis : Highlighted replication and meta-analysis to address inconsistent bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.